molecular formula C27H56NO4P B233180 Erucylphosphocholine CAS No. 143317-74-2

Erucylphosphocholine

Cat. No.: B233180
CAS No.: 143317-74-2
M. Wt: 489.7 g/mol
InChI Key: KCRSJPCXPQESIU-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erucylphosphocholine (ErPC) is a synthetic alkylphosphocholine (APC) derivative with a 22-carbon chain and a cis-double bond at the ω-9 position . This structural modification distinguishes it from earlier APCs like miltefosine (hexadecylphosphocholine) and edelfosine (ET-18-OCH3). ErPC exhibits potent antineoplastic activity by disrupting lipid rafts, altering membrane fluidity, and inducing apoptosis in cancer cells . Preclinical studies highlight its efficacy against glioblastoma, colorectal cancer, and leukemia, with mechanisms involving mitochondrial permeability transition, caspase activation, and inhibition of pro-survival kinases like Akt . Unlike older APCs, ErPC is suitable for intravenous (IV) administration due to reduced hemolytic toxicity, attributed to its lamellar (non-micellar) aggregation in aqueous solutions .

Properties

CAS No.

143317-74-2

Molecular Formula

C27H56NO4P

Molecular Weight

489.7 g/mol

IUPAC Name

[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12-

InChI Key

KCRSJPCXPQESIU-SEYXRHQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

EPC
erucylphosphocholine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

ErPC belongs to the alkylphosphocholine family, which includes:

Compound Structure Key Features
Erucylphosphocholine (ErPC) C22 chain with ω-9 cis-double bond Reduced hemolysis; IV-compatible; targets lipid rafts and mitochondria .
Miltefosine (HePC) C16 saturated chain Oral administration limited by GI toxicity; hemolytic .
Edelfosine (ET-18-OCH3) C18 ether-linked chain High antischistosomal activity; disrupts lipid signaling .
Octadecylphosphocholine (OcPC) C18 saturated chain Forms 1:1 complexes with cholesterol; less potent than ErPC .
Erufosine (ErPC3) ErPC derivative with +1 methylene group Improved aqueous solubility; retains antineoplastic activity .

Efficacy in Preclinical Models

  • Cytotoxicity :

    • ErPC showed lower LC50 values (29–36 µM) in human glioblastoma cells (A172, T98G) compared to miltefosine (LC50 > 50 µM) .
    • In rat C6 glioma cells, ErPC was more potent than miltefosine and comparable to edelfosine .
    • Against Schistosoma mansoni, edelfosine (20 µM) outperformed ErPC (80 µM required for 100% mortality) .
  • Radiosensitization :

    • ErPC and erufosine enhanced radiation response in glioblastoma cells by 20–30% via mitochondrial apoptosis pathways .

Pharmacokinetics and Biodistribution

  • ErPC : Accumulates in brain tissue after IV administration but has poor aqueous solubility .
  • Erufosine : Modified head group improves solubility, enabling higher bioavailability .
  • Miltefosine: Limited CNS penetration due to P-glycoprotein efflux and oral bioavailability constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.